molecular formula C17H10F2N4OS3 B2383896 N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351649-55-2

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2383896
CAS No.: 1351649-55-2
M. Wt: 420.47
InChI Key: LMEPYADYLWWXPA-UHFFFAOYSA-N
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Description

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule designed for preclinical research, integrating two privileged medicinal chemistry scaffolds: the benzo[d]thiazole and the 1,3,4-thiadiazole ring systems. These structures are frequently employed in the development of targeted protein kinase inhibitors, a major class of anticancer agents . The molecule is constructed with a benzothiazole carboxamide moiety, which commonly serves as a hinge-binding region in kinase active sites, linked to a 1,3,4-thiadiazole core that can act as a central planar linker. The presence of a (2,5-difluorobenzyl)thio ether chain is typical of substituents designed to extend into a hydrophobic back pocket of enzyme targets, potentially enhancing binding affinity and selectivity. This compound is of significant interest in oncology research, particularly in the investigation of dual kinase inhibition strategies. Structurally analogous compounds have demonstrated potent activity against key oncogenic kinases, such as BRAF (V600E mutant) and VEGFR-2, which are critically involved in tumor proliferation and angiogenesis . The molecular design suggests a potential mechanism of action involving competitive binding at the ATP-binding site of such kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways like RAS-RAF-MEK-ERK, which controls cell growth and differentiation . Researchers can utilize this compound as a chemical tool to probe the synergistic effects of multi-kinase inhibition on tumor progression and to study cell cycle arrest, for instance in the G2-M or S phases, as observed with related chemical entities . Beyond oncology, the 1,3,4-thiadiazole core is a versatile pharmacophore with documented potential in other research areas, including the development of antimicrobial, anti-inflammatory, and anticonvulsant agents . This reagent is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4OS3/c18-10-5-6-11(19)9(7-10)8-25-17-23-22-16(27-17)21-14(24)15-20-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEPYADYLWWXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F2N4S3\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_4\text{S}_3

This compound features a thiadiazole ring, a benzo[d]thiazole moiety, and a carboxamide group, which contribute to its biological properties.

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib (IC50 = 7.91 µM) .

Mechanisms Involved

The proposed mechanisms of action include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound induces apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : The compound blocks the cell cycle at the sub-G1 phase, preventing further proliferation.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, thiadiazoles have demonstrated antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : The presence of the thiadiazole ring is linked to modulation of inflammatory pathways .

Study 1: Anticancer Efficacy

A study focused on synthesizing and evaluating a series of thiadiazole derivatives found that several compounds exhibited significant cytotoxicity against multiple cancer cell lines. The most promising derivatives were analyzed for their ability to induce apoptosis and inhibit cell proliferation effectively .

Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of thiadiazole derivatives against common pathogens. The synthesized compounds were tested using standard protocols, revealing effective inhibition rates comparable to established antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target/Mechanism
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureaAnticancer0.37Induces apoptosis in HeLa cells
5-(4-fluorobenzyl)thio)-1,3,4-thiadiazoleAntimicrobial1.23Inhibits fungal ergosterol synthesis
N-(5-(dichlorobenzyl)thio)-1H-indazolAnticancer0.95Inhibits VEGFR signaling

Preparation Methods

Oxidation of 2-Methylbenzothiazole to Benzothiazole-2-carboxylic Acid

A green method employs 2-methylbenzothiazole as the starting material, oxidized using oxygen and hydrogen peroxide in the presence of metalloporphyrin catalysts (e.g., manganese porphyrins):

Parameter Condition
Catalyst 10–200 ppm Mn-porphyrin
Solvent Ethanol/water (20–100% ethanol)
Oxidant 0.5–2.0 MPa O₂ + 30% H₂O₂
Temperature 40–140°C
Reaction Time 2–12 h
Yield 9.08% (optimized)

This method avoids corrosive reagents (e.g., concentrated H₂SO₄) and enables homogeneous catalysis with minimal environmental impact.

Conversion to Carboxamide

The carboxylic acid is activated (e.g., via thionyl chloride to form the acyl chloride) and coupled with 5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine . Alternative methods use coupling agents like EDCl/HOBt in anhydrous DMF.

Synthesis of 5-((2,5-Difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine

Thiadiazole Ring Formation

A scalable approach involves cyclizing thiosemicarbazides with CS₂ or POCl₃. For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be alkylated with 2,5-difluorobenzyl bromide under basic conditions:

Step Reagents/Conditions
Cyclization CS₂, POCl₃, reflux
Alkylation 2,5-Difluorobenzyl bromide, K₂CO₃
Solvent DMF or acetone
Yield 62–94% (similar compounds)

Alternative Route: Hydrazone Condensation

Patent literature describes forming 1,3,4-thiadiazoles via condensation of hydrazones with thiocarbonyl compounds, though this method risks isomer formation (e.g., 1,2,3-thiadiazoles).

Coupling of Moieties

The final step involves coupling benzothiazole-2-carboxylic acid (activated as acyl chloride) with 5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine :

Parameter Condition
Coupling Agent Thionyl chloride (generates acyl chloride)
Base Pyridine or Et₃N
Solvent Dry THF or DCM
Temperature 0°C → RT
Yield Not reported (estimated 50–70%)

Challenges and Optimization Opportunities

Regioselectivity in Thiadiazole Synthesis

Competing pathways may yield 1,2,3-thiadiazole isomers, necessitating precise control of reaction conditions (e.g., temperature, catalyst).

Catalyst Efficiency

Metalloporphyrins enhance oxidation selectivity but require optimization of loadings (10–200 ppm) to improve benzothiazole-2-carboxylic acid yields beyond 9%.

Green Chemistry Considerations

  • Solvent Systems : Ethanol/water mixtures reduce toxicity.
  • Oxidants : O₂/H₂O₂ combinations replace hazardous reagents.

Q & A

Basic: What are the critical steps in synthesizing this compound, and which characterization techniques are essential for verifying its structure?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., concentrated H₂SO₄) .
  • Step 2: Substitution reactions introducing the 2,5-difluorobenzylthio group, often using nucleophilic displacement with a benzyl bromide derivative in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Amide coupling between the thiadiazole intermediate and benzo[d]thiazole-2-carboxylic acid, facilitated by coupling agents like HATU or EDCI .

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent integration and regiochemistry .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
  • Infrared Spectroscopy (IR): Identification of amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) bonds .

Advanced: How can reaction conditions be systematically optimized to improve synthesis yield and purity?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling steps) .
  • In-line Monitoring: Employ techniques like FTIR or HPLC to track reaction progress and identify byproducts .
  • Purification: Optimize column chromatography gradients (e.g., hexane/EtOAc ratios) or recrystallization solvents (ethanol/water mixtures) to isolate high-purity product .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase inhibition) .
  • Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can structural modifications enhance bioactivity, and what computational tools support this?

Answer:

  • SAR Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide moiety to enhance binding affinity, as seen in analogs with improved IC₅₀ values .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like DNA topoisomerase II or tubulin .
  • MD Simulations: Assess binding stability over 100-ns trajectories in GROMACS to refine lead compounds .

Basic: How are spectroscopic data contradictions resolved (e.g., unexpected NMR shifts)?

Answer:

  • Orthogonal Techniques: Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect conformational isomers .
  • X-ray Crystallography: Resolve ambiguous peaks by obtaining a crystal structure, which also confirms stereochemistry .
  • DFT Calculations: Compare experimental IR/NMR with computed spectra (Gaussian 16) to identify tautomers or protonation states .

Advanced: How to address discrepancies between predicted and observed biological activities?

Answer:

  • Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
  • Metabolite Analysis: LC-MS/MS to detect in vitro degradation products that may alter activity .
  • Cellular Uptake Studies: Measure intracellular concentrations via fluorescence tagging (e.g., BODIPY derivatives) to correlate bioactivity with permeability .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions: Lyophilize and store at -20°C under argon to prevent oxidation of the thioether group .
  • Degradation Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the amide bond .

Advanced: How can substituent effects on reactivity be quantified in follow-up syntheses?

Answer:

  • Hammett Analysis: Correlate σ values of substituents (e.g., -F vs. -Cl) with reaction rates in nucleophilic aromatic substitution .
  • Electrochemical Studies: Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing/donating groups .

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